molecular formula C7H15IN2 B11823882 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

Cat. No.: B11823882
M. Wt: 254.11 g/mol
InChI Key: ZCVLMQINUCAHNR-UHFFFAOYSA-N
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Description

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the imidazolium family. Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and methyl groups, and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 1,2-dimethylimidazole and ethyl iodide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The mixture is heated under reflux for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture and precipitating the iodide salt. The solid is then filtered and washed with a suitable solvent, such as diethyl ether, to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under suitable conditions.

    Oxidation: The imidazole ring can be oxidized to form imidazolium salts with different counterions.

    Reduction: The compound can be reduced to form imidazole derivatives with different substitution patterns.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or organic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium chloride or bromide.

    Oxidation: Formation of imidazolium salts with different counterions.

    Reduction: Formation of imidazole derivatives with different substitution patterns.

Scientific Research Applications

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes. The iodide ion can also participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylimidazolium iodide: Similar structure but with a different substitution pattern.

    1,2-dimethyl-3-propylimidazolium iodide: Similar structure but with a propyl group instead of an ethyl group.

    1,3-dimethylimidazolium iodide: Lacks the ethyl group, leading to different chemical properties.

Uniqueness

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15IN2

Molecular Weight

254.11 g/mol

IUPAC Name

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H

InChI Key

ZCVLMQINUCAHNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C[NH+](C1C)C.[I-]

Origin of Product

United States

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